![molecular formula C9H6F3NO2 B2854712 2,2,2-trifluoro-N-(3-formylphenyl)acetamide CAS No. 152528-11-5](/img/structure/B2854712.png)
2,2,2-trifluoro-N-(3-formylphenyl)acetamide
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Overview
Description
“2,2,2-trifluoro-N-(3-formylphenyl)acetamide” is an organic compound with the empirical formula C9H6F3NO2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “2,2,2-trifluoro-N-(3-formylphenyl)acetamide” can be represented by the SMILES stringFC(F)(F)C(=O)Nc1cccc(C=O)c1
. The InChI representation is 1S/C9H6F3NO2/c10-9(11,12)8(15)13-7-3-1-2-6(4-7)5-14/h1-5H,(H,13,15)
. Physical And Chemical Properties Analysis
“2,2,2-trifluoro-N-(3-formylphenyl)acetamide” is a solid substance . It has a molecular weight of 217.14 . The melting point is reported to be between 103-106°C .Scientific Research Applications
Chemical Synthesis and Reagent Applications
Compounds similar to 2,2,2-trifluoro-N-(3-formylphenyl)acetamide, such as perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], have been studied for their reactivity and applications in chemical synthesis. Perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], for instance, has been identified as a site-selective electrophilic fluorinating agent, demonstrating the potential of fluorinated acetamides in facilitating fluorination reactions under mild conditions. This suggests that 2,2,2-trifluoro-N-(3-formylphenyl)acetamide could also serve as a reagent or intermediate in the synthesis of fluorinated organic compounds, which are of significant interest in pharmaceuticals, agrochemicals, and material sciences due to their unique properties (Banks, Besheesh, & Tsiliopoulos, 1996).
Photoreactivity and Photodegradation Studies
Research on flutamide, a compound containing a trifluoromethylphenyl group similar to 2,2,2-trifluoro-N-(3-formylphenyl)acetamide, highlights the photoreactivity of such compounds. Flutamide undergoes different photoreactions in various solvents, indicating the potential of 2,2,2-trifluoro-N-(3-formylphenyl)acetamide to participate in or undergo photodegradation processes. This aspect could be relevant in understanding its stability and behavior under environmental exposure to light, which is crucial for assessing the environmental impact of fluoroorganic compounds (Watanabe, Fukuyoshi, & Oda, 2015).
Advanced Materials and Catalysis
The development of advanced materials and catalysts is another area where compounds like 2,2,2-trifluoro-N-(3-formylphenyl)acetamide could find application. For instance, studies on amorphous Co(OH)2 nanocages as peroxymonosulfate activators for pollutant degradation highlight the role of specific chemical structures in enhancing catalytic efficiency. While 2,2,2-trifluoro-N-(3-formylphenyl)acetamide has not been directly linked to such applications, the research on structurally complex and functionally diverse compounds provides a foundation for exploring its potential in catalysis and material science applications (Qi et al., 2020).
Safety and Hazards
The safety information available indicates that “2,2,2-trifluoro-N-(3-formylphenyl)acetamide” may pose certain hazards. The GHS07 pictogram is associated with it, and the hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
2,2,2-trifluoro-N-(3-formylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)8(15)13-7-3-1-2-6(4-7)5-14/h1-5H,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYRJCIIFVJQJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-N-(3-formylphenyl)acetamide | |
CAS RN |
152528-11-5 |
Source
|
Record name | 2,2,2-trifluoro-N-(3-formylphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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